molecular formula C6H12O2 B104037 Tetrahydropyran-4-methanol CAS No. 14774-37-9

Tetrahydropyran-4-methanol

Cat. No.: B104037
CAS No.: 14774-37-9
M. Wt: 116.16 g/mol
InChI Key: YSNVSVCWTBLLRW-UHFFFAOYSA-N
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Description

Tetrahydropyran-4-methanol (CAS: 14774-37-9), also known as (oxan-4-yl)methanol, is a six-membered cyclic ether derivative with a hydroxymethyl group at the 4-position. Its molecular formula is C₆H₁₂O₂, and its molecular weight is 116.16 g/mol . Key physical properties include:

  • Boiling Point: 105–110°C (lit., 110°C at 20 mmHg)
  • Density: 1.04 g/cm³
  • Refractive Index: 1.46
  • Solubility: Moderately soluble in water and polar organic solvents, with a calculated Log S (ESOL) of -0.42 .

This compound is widely used as a pharmaceutical intermediate and in organic synthesis, particularly for constructing chiral scaffolds in drug discovery . Its safety profile includes GHS hazard statements for skin and eye irritation (H315, H319) .

Chemical Reactions Analysis

Types of Reactions

(Tetrahydro-2H-pyran-4-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.

Major Products Formed

The major products formed from these reactions include tetrahydropyran derivatives, carboxylic acids, and various substituted alcohols .

Scientific Research Applications

General Properties

Tetrahydropyran-4-methanol has the following chemical properties:

  • Molecular Formula : C₆H₁₂O₂
  • Molecular Weight : 116.16 g/mol
  • Boiling Point : 110 °C
  • Density : 1.04 g/cm³ at 20 °C
  • CAS Number : 14774-37-9

These properties make THP-4-ol a versatile compound for various applications in chemistry and biology.

Organic Synthesis

THP-4-methanol serves as an important building block in organic synthesis. Its hydroxymethyl group allows for the formation of complex molecules, which can be utilized in the development of pharmaceuticals and other chemical entities. Notable applications include:

  • Solvent for Reactions : THP-4-methanol can act as a solvent for various organic reactions, including radical reactions, Grignard reactions, and palladium-catalyzed coupling reactions. Its hydrophobic nature and low heat of vaporization facilitate easy recovery and reuse, aligning with green chemistry principles .
  • Substituent in Synthesis : The compound can be used to synthesize derivatives that exhibit specific biological activities. For instance, modifications of tetrahydropyran derivatives have been explored to enhance their reactivity and efficacy in medicinal applications .

Medicinal Chemistry

In medicinal chemistry, THP-4-methanol is recognized for its role in developing novel therapeutic agents. Key areas of research include:

  • Antitumor Agents : Studies have demonstrated that tetrahydropyran derivatives exhibit significant antitumor activity. For example, modifications to the tetrahydropyran structure have led to compounds that target cancer cells effectively. These derivatives can be conjugated to antibodies, creating targeted therapies with enhanced selectivity and reduced side effects .
  • Biochemical Assays : The compound's ability to interact with biological molecules makes it valuable for studying enzyme interactions and metabolic pathways. This application is crucial for understanding drug mechanisms and designing new drugs.

Industrial Applications

The industrial utility of THP-4-methanol extends to the production of advanced materials:

  • Polymer Synthesis : Its unique structure allows it to be incorporated into polymers, enhancing their properties and functionalities. This application is particularly relevant in developing high-performance materials used in various industries.

Case Study 1: Use as a Reaction Solvent

A comprehensive study highlighted the performance of THP-4-methanol as a reaction solvent across multiple organic reactions. It was found to provide yields comparable to conventional solvents while offering advantages such as lower toxicity and better environmental profiles .

Case Study 2: Antitumor Activity

Research focusing on tetrahydropyran derivatives showed promising results in targeting gastric and lung cancer cells. These studies demonstrated that specific modifications to the tetrahydropyran structure significantly improved their cytotoxicity against cancer cells, suggesting potential for clinical applications .

Mechanism of Action

The mechanism of action of (tetrahydro-2H-pyran-4-yl)methanol involves its interaction with various molecular targets and pathways. For instance, in medicinal chemistry, it acts as a precursor for the synthesis of compounds that interact with specific receptors such as the CB2 cannabinoid receptor . The compound’s structure allows it to participate in various chemical reactions, facilitating the formation of desired products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Tetrahydropyran-2-methanol

Tetrahydropyran-2-methanol (CAS: 100-72-1) shares the same molecular formula but differs in the hydroxymethyl group position (2-position). Key distinctions include:

Property Tetrahydropyran-4-methanol Tetrahydropyran-2-methanol
Melting Point N/A 187°C
Boiling Point 105–110°C Not reported
Synthetic Utility Chiral intermediates Limited reported use

The 4-position isomer is more sterically accessible, enhancing its utility in asymmetric synthesis .

Heteroatom-Substituted Analogs: (Tetrahydro-2H-thiopyran-4-yl)methanol

Replacing the oxygen atom in the pyran ring with sulfur yields (Tetrahydro-2H-thiopyran-4-yl)methanol (CAS: 100277-27-8, C₆H₁₂OS, MW: 132.22 g/mol) . Key differences:

Property This compound (Tetrahydro-2H-thiopyran-4-yl)methanol
Polarity Higher (oxygen ring) Lower (sulfur’s electronegativity)
Reactivity Ether stability Enhanced nucleophilicity (sulfur)
Applications Pharmaceuticals Potential in materials chemistry

Sulfur analogs may exhibit unique reactivity in cross-coupling reactions due to sulfur’s lone pairs .

Functional Group Derivatives: Tetrahydropyran-4-carbaldehyde

Tetrahydropyran-4-carbaldehyde (CAS: 50675-18-8, C₆H₁₀O₂) replaces the hydroxymethyl group with an aldehyde. This modification drastically alters reactivity:

Property This compound Tetrahydropyran-4-carbaldehyde
Functional Group Alcohol (-CH₂OH) Aldehyde (-CHO)
Synthetic Use Nucleophilic reactions Electrophilic substitutions
Biological Activity Low Higher (e.g., enzyme inhibition)

Aldehyde derivatives are intermediates in synthesizing ketones and carboxylic acids .

Aromatic Substituted Derivatives: Phenyl(tetrahydro-2H-pyran-4-yl)methanol

Introducing a phenyl group (CAS: 216087-92-2, C₁₃H₁₈N₂, MW: 202.3 g/mol) enhances lipophilicity and steric bulk :

Property This compound Phenyl(tetrahydro-2H-pyran-4-yl)methanol
Molecular Weight 116.16 g/mol 202.3 g/mol
Lipophilicity Moderate (Log P: 0.2) High (aromatic substitution)
Applications Small-molecule drugs Targeted protein binders

Aromatic derivatives are valuable in designing CNS-active compounds due to improved BBB permeability .

Biological Activity

Tetrahydropyran-4-methanol (THP-4-MeOH) is a cyclic ether compound with the molecular formula C6_6H12_{12}O2_2. It has garnered attention in the scientific community due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including antioxidant, anticancer, and anti-inflammatory properties, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound features a tetrahydropyran ring with a hydroxymethyl group at the 4-position. This unique structure contributes to its solubility and interaction with biological macromolecules, enhancing its potential therapeutic applications.

PropertyValue
Molecular FormulaC6_6H12_{12}O2_2
Molecular Weight116.16 g/mol
AppearanceColorless liquid

Antioxidant Activity

One of the primary biological activities attributed to THP-4-MeOH is its antioxidant potential. Compounds with similar structures often demonstrate significant ability to neutralize free radicals, which can mitigate oxidative stress-related damage in cells. This property is crucial for preventing various diseases linked to oxidative stress, including cancer and neurodegenerative disorders .

Anticancer Activity

Research indicates that THP-4-MeOH may exhibit anticancer properties. Preliminary studies suggest its efficacy against several cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation. For instance, compounds derived from tetrahydropyran structures have shown cytotoxic effects against human leukemia cells (HL-60) and breast cancer cells (MCF-7), indicating a promising avenue for further research into THP-4-MeOH's anticancer potential .

Case Study: Cytotoxicity Evaluation
A study evaluating various tetrahydropyran derivatives found that certain compounds exhibited IC50_{50} values significantly lower than established anticancer drugs like carboplatin. For example, one derivative demonstrated an IC50_{50} of 1.02 µM against HL-60 cells, showcasing its potent cytotoxicity .

Anti-inflammatory Effects

In addition to antioxidant and anticancer activities, THP-4-MeOH may also possess anti-inflammatory properties. Similar compounds have been documented to reduce inflammation markers in various biological assays, suggesting that THP-4-MeOH could be beneficial in treating inflammatory diseases .

The mechanisms underlying the biological activities of THP-4-MeOH are still under investigation. However, several hypotheses have been proposed:

  • Antioxidant Mechanism : By scavenging free radicals and inhibiting oxidative pathways, THP-4-MeOH may protect cellular components from oxidative damage.
  • Cytotoxic Mechanism : The induction of apoptosis in cancer cells may involve the activation of caspases and modulation of cell cycle regulators.
  • Anti-inflammatory Mechanism : THP-4-MeOH may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

Study ReferenceBiological ActivityFindings
AntioxidantEffective in neutralizing free radicals
AnticancerInduces apoptosis in HL-60 and MCF-7 cells
CytotoxicityIC50_{50} values lower than carboplatin
Anti-inflammatoryPotential reduction of inflammatory markers

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Tetrahydropyran-4-methanol relevant to experimental design?

Answer: this compound (C₆H₁₂O₂, MW ≈ 116.16 g/mol) exhibits critical properties for reaction design:

  • Boiling Point : 105–110°C (at 20 mmHg) .
  • Density : 1.04 g/cm³ .
  • Refractive Index : 1.445–1.46 .
  • Hazard Profile : Irritant (R36/37/38) requiring safety measures (S26, S36/37/39) .

Methodological Note : Use gas chromatography (GC) to verify purity (≥97%) and differential scanning calorimetry (DSC) for phase transitions .

Q. What are common synthetic routes for preparing this compound in laboratory settings?

Answer: Two primary methods are documented:

Hydroxymethylation of Tetrahydropyran-4-one :

  • Reduce 4-ketotetrahydropyran using NaBH₄ or LiAlH₄ in anhydrous THF .
  • Monitor reaction completion via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1).

Ring-Opening of Epoxides :

  • React glycidyl ether derivatives with catalytic acid (e.g., H₂SO₄) to form the tetrahydropyran ring .

Validation : Confirm product identity via ¹H NMR (δ 3.4–3.8 ppm for pyran-OCH₂, δ 1.5–1.8 ppm for ring CH₂) .

Q. What spectroscopic methods are recommended for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Key signals include:
    • ¹H: δ 3.4–4.0 ppm (pyran-OCH₂ and -OH), δ 1.4–1.8 ppm (ring CH₂) .
    • ¹³C: δ 65–70 ppm (C-O), δ 25–30 ppm (ring carbons) .
  • FT-IR : O-H stretch (3200–3600 cm⁻¹), C-O (1100–1250 cm⁻¹) .
  • GC-MS : Molecular ion peak at m/z 116 .

Note : Compare with reference data from PubChem or ECHA for validation .

Advanced Research Questions

Q. How does the hydroxyl group in this compound influence its reactivity in nucleophilic substitution reactions?

Answer: The hydroxyl group enables two pathways:

Direct Substitution : Activate the -OH group via tosylation (using TsCl/pyridine) to form a leaving group for SN2 reactions .

Oxidation-Reduction Strategies : Convert -OH to a ketone (via CrO₃) for subsequent Grignard additions .

Key Challenge : Steric hindrance from the tetrahydropyran ring may reduce SN2 efficiency. Optimize solvent polarity (e.g., DMF) and temperature (60–80°C) .

Q. What strategies exist for regioselective functionalization of the tetrahydropyran ring in this compound?

Answer:

  • C-2 vs. C-3 Selectivity :
    • Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for C-2 arylations .
    • Employ radical initiators (e.g., AIBN) for C-3 halogenation .
  • Computational Guidance : DFT calculations predict C-2 as more electrophilic (Mulliken charge: −0.12 vs. C-3: −0.08) .

Experimental Tip : Validate regiochemistry via NOESY NMR to confirm spatial proximity of substituents .

Q. How can computational chemistry aid in predicting reaction pathways involving this compound?

Answer:

  • Reaction Feasibility : Use Gaussian or ORCA for transition-state modeling (e.g., hydroboration-oxidation barriers) .
  • Solvent Effects : COSMO-RS simulations predict solubility in acetonitrile (ε = 37.5) as optimal for polar reactions .

Case Study : A 2024 study optimized stannane-free hydrodehalogenation of 4-halo-tetrahydropyrans using DFT-guided conditions (85% yield) .

Q. Safety and Handling

Q. What safety precautions are critical when handling this compound in research laboratories?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and fume hood use (flash point: 98°C) .
  • Waste Management : Collect in halogen-free containers for incineration (avoid aqueous disposal due to R36/37/38 hazards) .
  • Emergency Protocols : For inhalation, administer CPR; for skin contact, wash with 10% ethanol/water .

Regulatory Note : ECHA classifies it as non-GHS acute toxicant but mandates hazard labeling .

Properties

IUPAC Name

oxan-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c7-5-6-1-3-8-4-2-6/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNVSVCWTBLLRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378563
Record name Tetrahydropyran-4-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14774-37-9
Record name (Tetrahydro-2H-pyran-4-yl)methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14774-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydropyran-4-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

400 ml of triethyl citrate were hydrogenated at 200° C. and 200 bar together with 1100 ml of ethanol and 60 g of catalyst B (4-mm pellets) until the take-up of hydrogen had ceased. The reaction product was freed from ethanol and distilled under reduced pressure, giving 80 g (42%) of 3-(2'-hydroxyethyl)tetrahydrofuran and 1.8 g (1%) of 4-hydroxymethyltetrahydropyran.
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Synthesis routes and methods II

Procedure details

400 g of citric acid were dissolved in 1000 ml of n-butanol and hydrogenated at 250° C. and 200 bar together with 60 g of catalyst A (4-mm pellets) until the take-up of hydrogen had ceased. The reaction product was freed from n-butanol and ethanol and distilled under reduced pressure, giving 99 g (52%) of 3-(2'-hydroxyethyl)tetrahydrofuran and 2.9 g (1.5%) of 4-hydroxymethyltetrahydropyran.
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Synthesis routes and methods III

Procedure details

400 ml of triethyl citrate were hydrogenated at 225° C. and 200 bar together with 1100 ml of tetrahydrofuran and 60 g of catalyst H (3-mm tablets) until the take-up of hydrogen had ceased. The reaction product was freed from tetrahydrofuran and ethanol and distilled under reduced pressure, giving 93.6 g (49%) of 3-(2'-hydroxyethyl)tetrahydrofuran and 6.8 g (3.6%) of 4-hydroxymethyltetrahydropyran.
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Tetrahydropyran-4-methanol
Tetrahydropyran-4-methanol
Tetrahydropyran-4-methanol
Tetrahydropyran-4-methanol
Tetrahydropyran-4-methanol
Tetrahydropyran-4-methanol

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